molecular formula C21H30O2Si B8184352 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol

Cat. No.: B8184352
M. Wt: 342.5 g/mol
InChI Key: DJXIIERCRTXTPW-UHFFFAOYSA-N
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Description

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol is a chemical compound of interest in organic synthesis, serving as a valuable protected synthon. The molecule features a neopentyl-like 2,2-dimethylpropan-1-ol backbone, a structure known for its steric bulk and stability . This alcohol is functionally modified with a tert-butyldiphenylsilyl (TBDPS) group, a widely used protecting group for hydroxy functions . The primary research value of this compound lies in its application as a robust and sterically hindered protecting group for hydroxy functions in complex multi-step syntheses, such as in the construction of carbohydrates and natural products . The tert-butyldiphenylsilyl (TBDPS) ether is stable under a wide range of conditions but can be orthogonally removed under mild, specific conditions, allowing for precise control over deprotection sequences . The 2,2-dimethylpropan-1-ol moiety contributes significant steric bulk, which can be leveraged to influence the stereoselectivity of subsequent chemical transformations. This makes the compound a critical building block for researchers developing synthetic methodologies and constructing complex molecular architectures, including pharmaceuticals and specialty chemicals. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2Si/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15,22H,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXIIERCRTXTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol typically involves the reaction of tert-butyldiphenylsilyl chloride with an alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield a ketone or aldehyde, while reduction would produce different alcohols.

Scientific Research Applications

Organic Chemistry

The primary application of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol lies in its function as a protecting group for alcohols. This is crucial in multi-step organic synthesis where selective functionalization is needed. The TBDPS group provides significant steric hindrance and stability against acidic and nucleophilic conditions, allowing chemists to perform reactions on other functional groups without affecting the protected hydroxyl .

Pharmaceutical Development

In medicinal chemistry, this compound serves as an intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The protection of hydroxyl groups is often necessary during the synthesis of complex drug molecules, enabling the development of new therapeutics .

Materials Science

The compound can also be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical functionalities while maintaining stability under various conditions .

Case Study 1: Synthesis of Antioxidants

Research has demonstrated the use of TBDPS-protected alcohols in synthesizing antioxidant compounds. By employing this compound as a precursor, researchers were able to create derivatives that exhibited significant antioxidant properties. This illustrates the compound's versatility in developing new materials with health benefits .

Case Study 2: Pharmaceutical Intermediates

A notable study involved the use of this compound in synthesizing intermediates for anti-cancer drugs. The protecting group allowed for selective reactions that led to the formation of complex structures necessary for bioactivity. This application highlights its importance in pharmaceutical research and development .

Types of Reactions

This compound can undergo several types of reactions:

  • Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds using reagents such as pyridinium chlorochromate (PCC).
  • Reduction : Reduction reactions can convert this compound into various alcohol derivatives using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : The TBDPS group can be substituted with other functional groups under specific conditions using tetrabutylammonium fluoride (TBAF) .

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used:

  • Oxidation typically yields ketones or aldehydes.
  • Reduction leads to different alcohol derivatives.
Reaction TypeReagents UsedMajor Products
OxidationPCC, Dess-Martin periodinaneKetones, Aldehydes
ReductionLiAlH4, NaBH4Alcohol derivatives
SubstitutionTBAFOther protected alcohols

Mechanism of Action

The mechanism by which 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance and stability against acidic and nucleophilic conditions, allowing for selective reactions on other parts of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the molecule being synthesized.

Comparison with Similar Compounds

Structural Analogs with Varied Silyl Groups

Compound Name Molecular Formula Silyl Group Key Substituents Molecular Weight (g/mol) Key Properties/Applications
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol C₂₅H₃₂O₂Si tert-Butyldiphenylsilyl 2,2-Dimethyl 392.61 High steric protection; stable in acidic conditions
(R)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol C₉H₂₂O₂Si tert-Butyldimethylsilyl None 190.36 Lower steric bulk; chiral center (R-configuration) enables asymmetric synthesis
3-((tert-Butyldimethylsilyl)oxy)propan-1-ol C₉H₂₂O₂Si tert-Butyldimethylsilyl None 190.36 Common hydroxyl protection; labile to fluoride ions

Key Differences :

  • TBDPS vs. TBDMS : The diphenyl groups in TBDPS increase steric bulk and lipophilicity compared to the dimethyl groups in tert-butyldimethylsilyl (TBDMS) analogs, enhancing stability but reducing solubility in polar solvents .
  • Chirality : The (R)-configured analog (CAS: 265309-82-8) is used in enantioselective synthesis, whereas the target compound lacks stereogenic centers .

Analogs with Functional Group Modifications

Compound Name Molecular Formula Functional Group Key Substituents Molecular Weight (g/mol) Reactivity/Applications
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoic acid C₂₅H₃₂O₃Si Carboxylic Acid 2,2-Dimethyl 408.61 Acidic proton enables coupling reactions; used in peptide synthesis
2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol C₂₅H₃₃NO₂Si Amino Group 2-Methyl 423.72 Enhanced nucleophilicity; potential for bioactivity
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol C₁₉H₂₄F₂O₂Si Fluorine Atoms 2,2-Difluoro 350.47 Increased electronegativity; improved metabolic stability

Key Differences :

  • Carboxylic Acid Derivative : The replacement of the hydroxyl group with a carboxylic acid (CAS: 480450-04-2) introduces acidity (pKa ~4-5), enabling esterification or amidation .
  • Fluorinated Analog : Fluorine atoms (CAS: 1953133-33-9) enhance oxidative stability and reduce basicity compared to methyl groups, making it suitable for medicinal chemistry .

Analogs with Aromatic or Bulky Substituents

Compound Name Molecular Formula Aromatic/Bulky Group Key Properties Applications
1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol C₂₅H₃₀O₂Si Phenyl Group Increased π-π interactions Chiral resolution; drug intermediates
2-Methyl-1,1,3,3-tetraphenylpropan-2-ol C₂₉H₂₈O Four Phenyl Groups Extreme steric hindrance Catalyst in asymmetric synthesis

Key Differences :

  • Aromaticity : The phenyl group in 1-[(TBDPS)oxy]-3-phenylpropan-2-ol (CAS: 173180-05-7/173180-06-8) enhances rigidity and π-stacking, unlike the aliphatic dimethyl groups in the target compound .

Biological Activity

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol, commonly referred to as TBDPS-protected alcohol, is a compound utilized primarily in organic synthesis. Its unique structure, featuring a tert-butyldiphenylsilyl (TBDPS) protecting group, enhances its stability and reactivity in various chemical environments. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry and organic synthesis.

The compound's molecular formula is C21_{21}H30_{30}O2_2Si, with a molecular weight of 342.55 g/mol. The presence of the TBDPS group allows for selective reactions while protecting the hydroxyl group from unwanted reactions during synthesis.

PropertyValue
Molecular FormulaC21_{21}H30_{30}O2_2Si
Molecular Weight342.55 g/mol
CAS Number147509-22-6
StructureTBDPS-protected alcohol

Biological Applications

This compound plays a significant role in the synthesis of biologically active compounds. Its ability to protect hydroxyl groups makes it valuable in the development of pharmaceuticals and other bioactive molecules.

Medicinal Chemistry

In medicinal chemistry, TBDPS-protected compounds are often precursors to drugs. The protection of hydroxyl groups allows for specific modifications that can enhance biological activity or reduce toxicity. For instance, compounds synthesized using TBDPS protection have been explored for their potential anti-cancer properties.

The mechanism by which this compound exerts its effects is primarily through the stabilization and protection of hydroxyl groups. This stabilization allows for selective reactions with other functional groups, facilitating the synthesis of complex molecules that may exhibit desired biological activities.

Case Studies

  • Synthesis of Curcumin Analogs : A study demonstrated that TBDPS-protected compounds could be utilized to create curcumin analogs with enhanced biological activities against osteoporosis. The analogs exhibited significant inhibition of TRAP activity compared to curcumin itself .
  • Cytotoxicity Studies : Research involving derivatives of this compound has shown promising cytotoxic effects against various human carcinoma cell lines. These studies indicate that the compound can serve as an intermediate in synthesizing more potent anti-cancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves silylation of a hydroxyl group under controlled conditions. For example, a tert-butyldiphenylsilyl (TBDPS) group can be introduced via silyl chloride reagents in the presence of imidazole or other bases. Evidence from analogous syntheses (e.g., tert-butyldimethylsilyl ethers) suggests using anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, with monitoring by TLC to track reaction progress . Post-synthesis, purification via flash column chromatography (hexane:ethyl acetate gradients) achieves >95% purity .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Key methods include:

  • 13C NMR : Peaks at δ ~70–75 ppm for the silyl-protected oxygen-bearing carbon and δ ~25–30 ppm for tert-butyl groups .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+Na]+ ion for C21H30O2Si).
  • Polarimetry : If chiral centers are present, optical rotation data can confirm enantiomeric purity .
    Chromatographic purity (HPLC or GC) is critical for verifying absence of residual starting materials or byproducts .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., during silylation).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyldiphenylsilyl group influence its efficacy as a protecting group in multi-step syntheses?

The TBDPS group offers superior steric protection compared to smaller silyl groups (e.g., TMS or TBS), minimizing undesired side reactions (e.g., β-elimination or nucleophilic attack). Its stability under acidic and basic conditions enables selective deprotection in complex molecules. For instance, TBDPS ethers resist hydrolysis under mild fluoride ions (TBAF) but cleave efficiently under stronger conditions (e.g., HF-pyridine) . Comparative studies show TBDPS is preferable for long-term protection in nucleoside and carbohydrate syntheses .

Q. What strategies resolve contradictions in reported yields or stereochemical outcomes during its use in stereoselective reactions?

  • Temperature control : Low-temperature reactions (−78°C to 0°C) mitigate racemization in chiral intermediates .
  • Catalyst screening : Chiral auxiliaries or enzymes (e.g., lipases) can enhance enantioselectivity.
  • In situ monitoring : Real-time NMR or IR spectroscopy identifies kinetic vs. thermodynamic product formation .

Q. How is this compound utilized in the synthesis of bioactive molecules, and what methodological challenges arise?

The TBDPS-protected alcohol serves as a key intermediate in antiviral nucleosides (e.g., hepatitis B inhibitors) and anticancer agents. Challenges include:

  • Deprotection selectivity : Avoiding damage to acid-sensitive functional groups (e.g., epoxides).
  • Scalability : Optimizing solvent systems (e.g., DCM vs. THF) for large-scale reactions without compromising yield . Recent flow-chemistry approaches improve reproducibility in continuous synthesis .

Q. What computational or experimental methods validate the conformational stability of TBDPS-protected intermediates?

  • Density Functional Theory (DFT) : Models steric interactions between the silyl group and adjacent substituents.
  • X-ray crystallography : Resolves 3D structures of crystalline intermediates, confirming regiochemistry .
  • Dynamic NMR : Detects restricted rotation in bulky silyl ethers, correlating with steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol
Reactant of Route 2
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol

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